

An In-Depth Technical Guide to the Chemical Structure of Rauvotetraphylline C

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Compound of Interest

Compound Name: *Rauvotetraphylline C*

Cat. No.: *B1162055*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and spectroscopic data of **Rauvotetraphylline C**, a sarpagine-type indole alkaloid. Detailed experimental protocols for its isolation and structure elucidation are also presented, along with a summary of available, albeit limited, biological activity data for related compounds. This document is intended to serve as a valuable resource for researchers in the fields of natural product chemistry, pharmacology, and drug discovery.

Chemical Structure and Properties

Rauvotetraphylline C is a complex indole alkaloid isolated from the aerial parts of *Rauvolfia tetraphylla*.^[1] Its chemical structure was elucidated through extensive spectroscopic analysis, primarily using High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) and one- and two-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy.^[1]

The molecular formula of **Rauvotetraphylline C** has been determined to be $C_{28}H_{34}N_2O_7$, with a corresponding molecular weight of 510.58 g/mol.^[1] The core of the molecule features a sarpagine-type skeleton, a common structural motif among alkaloids found in the *Rauvolfia* genus.^{[1][2]}

Table 1: Physicochemical Properties of **Rauvotetraphylline C**

Property	Value	Reference
Molecular Formula	C ₂₈ H ₃₄ N ₂ O ₇	[1]
Molecular Weight	510.58 g/mol	[1]
Class	Sarpagine-type Indole Alkaloid	[1][2]
Source	Rauvolfia tetraphylla (aerial parts)	[1]

Spectroscopic Data for Structure Elucidation

The structural determination of **Rauvotetraphylline C** was heavily reliant on NMR spectroscopy. The ¹H and ¹³C NMR data provide a detailed fingerprint of the molecule's carbon-hydrogen framework.[1]

Table 2: ¹H and ¹³C NMR Spectroscopic Data for **Rauvotetraphylline C** (in CDCl₃)[1]

Position	δC (ppm)	δH (ppm, mult., J in Hz)
2	136.1	
3	54.5	3.85, m
5	54.9	3.65, m
6	32.5	2.15, m; 1.95, m
7	106.8	
8	128.0	7.50, d, 7.8
9	118.1	7.15, t, 7.5
10	121.8	7.10, t, 7.5
11	110.9	7.30, d, 7.8
12	136.9	
13	143.5	
14	36.8	2.50, m; 2.30, m
15	32.5	2.80, m
16	46.8	4.10, d, 6.0
17	50.1	3.95, d, 11.5; 3.75, d, 11.5
18	12.1	1.15, d, 6.5
19	125.9	5.50, q, 6.5
20	131.6	
21	46.8	3.90, m
N(4)-Me	42.8	2.65, s
2'	151.7	
3'	131.6	6.73, dd, 15.8, 9.1
4'	201.1	

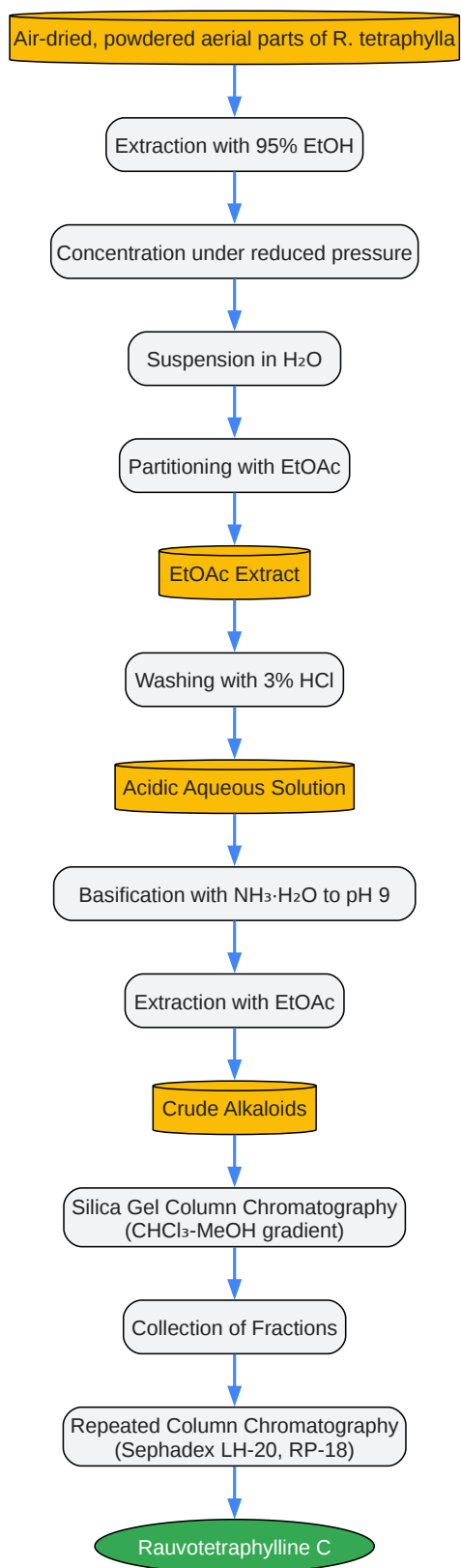
5'	27.0	2.22, s
6'	151.7	
OMe	55.9	3.80, s
OAc	170.5, 21.0	2.05, s

Experimental Protocols

The following protocols are based on the methods described by Gao et al. (2012) for the isolation and structural characterization of **Rauvotetraphylline C**.[\[1\]](#)

Isolation of Rauvotetraphylline C

A general workflow for the isolation of sarpagine-type alkaloids from Rauvolfia species is depicted below. This multi-step process involves extraction, partitioning, and repeated chromatographic separations to yield the pure compound.



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Figure 1. General workflow for the isolation of **Rauvotetraphylline C**.

Structure Elucidation Methodology

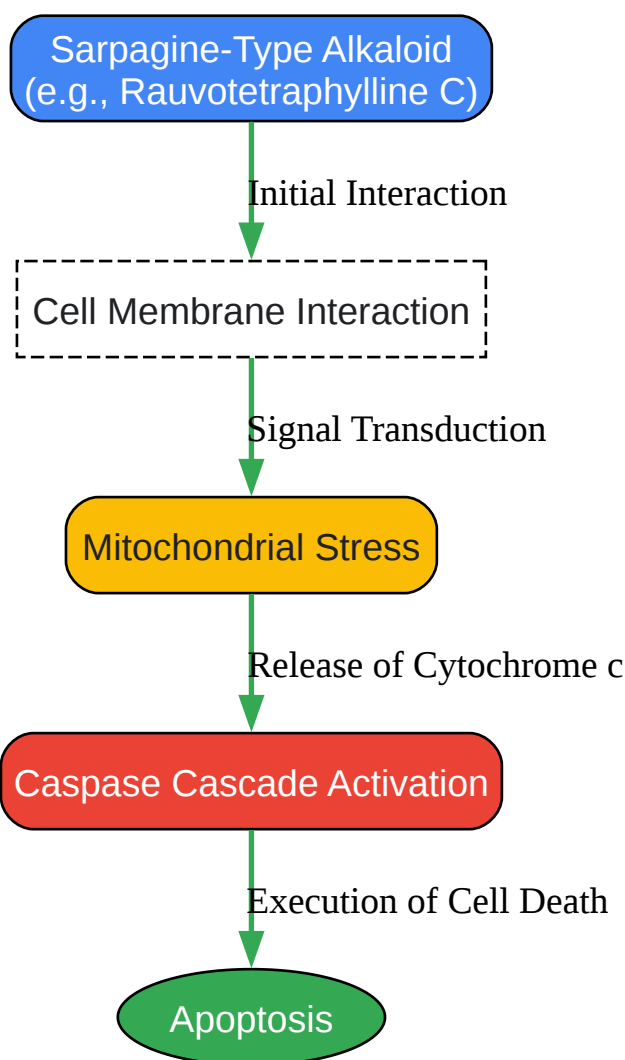
The chemical structure of **Rauvotetraphylline C** was determined using a combination of the following spectroscopic techniques:

- High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS): To determine the exact molecular weight and deduce the molecular formula.
- ^1H NMR (Proton Nuclear Magnetic Resonance): To identify the types and connectivity of hydrogen atoms in the molecule.
- ^{13}C NMR (Carbon-13 Nuclear Magnetic Resonance): To determine the number and types of carbon atoms.
- 2D NMR Spectroscopy (COSY, HSQC, HMBC): To establish the connectivity between protons (COSY), directly bonded carbon-hydrogen pairs (HSQC), and long-range carbon-hydrogen correlations (HMBC), which allows for the complete assembly of the molecular structure.

Biological Activity and Potential Signaling Pathways

While the initial study reporting the discovery of **Rauvotetraphylline C** mentioned a "cytotoxic evaluation," specific quantitative data such as IC_{50} values were not provided.^[1] However, research on other sarpagine-type alkaloids and crude extracts of *Rauvolfia* species suggests potential cytotoxic and anti-inflammatory activities.^{[3][4]} For instance, certain macroline-akuammiline bisindole alkaloids, which share structural similarities with sarpagine alkaloids, have demonstrated significant in vitro growth inhibitory activity against various human cancer cell lines, with IC_{50} values in the micromolar range.^[5]

The precise mechanism of action for **Rauvotetraphylline C** has not been elucidated. However, many indole alkaloids exert their biological effects by interacting with various cellular targets, including receptors, enzymes, and ion channels. A potential, though currently hypothetical, signaling pathway for a sarpagine-type alkaloid with cytotoxic properties could involve the induction of apoptosis.



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Figure 2. Hypothetical signaling pathway for apoptosis induction.

It is important to note that this pathway is a generalized representation of apoptosis and has not been specifically validated for **Rauvotetraphylline C**. Further research is required to determine the specific molecular targets and signaling pathways modulated by this compound. The biosynthesis of sarpagine-type alkaloids is known to originate from strictosidine, involving a series of enzymatic steps to form the characteristic polycyclic structure.^{[2][6]}

Conclusion

Rauvotetraphylline C is a structurally complex sarpagine-type indole alkaloid with a well-defined chemical structure elucidated through modern spectroscopic techniques. While its

biological activity profile is not yet fully characterized, related compounds from the Rauvolfia genus exhibit promising pharmacological properties, including cytotoxicity. The detailed structural and spectroscopic data provided in this guide offer a solid foundation for future research into the synthesis, mechanism of action, and therapeutic potential of **Rauvotetraphylline C**. Further investigation is warranted to explore its biological activities and potential as a lead compound in drug development programs.

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